Researchers synthesizing benzimidazole-based kinase inhibitors often encounter regioisomeric impurities due to tautomerism in unmethylated analogs, leading to 50% yield loss and costly chromatography. 5-Chloro-1-methyl-1H-benzimidazole-2-carbaldehyde solves this: the N1-methyl group locks the tautomer, ensuring strict regiocontrol for reproducible functionalization. Its orthogonal C2-aldehyde and C5-chlorine enable sequential reductive aminations and cross-couplings, accelerating SAR exploration in antiviral and antiparasitic drug discovery. Available in ≥95% purity with global delivery.
5-Chloro-1-methyl-1H-benzimidazole-2-carbaldehyde (CAS 156212-80-5) is a highly specialized, bifunctional heterocyclic building block widely procured for pharmaceutical library synthesis and advanced materials development. Structurally, it features a rigid benzimidazole core locked by an N1-methyl group, a highly reactive C2-aldehyde, and a C5-chlorine atom. The aldehyde moiety serves as a primary handle for reductive aminations, Wittig reactions, and Schiff base formations, while the 5-chloro substituent provides a vector for late-stage palladium-catalyzed cross-coupling and enhances the overall lipophilicity of the scaffold. By locking the tautomeric state via N-methylation, this compound ensures strict regiocontrol during downstream functionalization, making it a critical precursor for the reproducible synthesis of kinase inhibitors, antiviral agents (such as HCV RdRp inhibitors), and antiparasitic compounds[1].
Substituting this compound with its unmethylated analog, 5-chloro-1H-benzimidazole-2-carbaldehyde, introduces severe process inefficiencies due to annular tautomerism. In solution, the unmethylated benzimidazole rapidly equilibrates between the 5-chloro and 6-chloro tautomers. Consequently, any subsequent N-alkylation or functionalization yields a near 1:1 mixture of regioisomers [1]. This necessitates labor-intensive chromatographic separations, effectively halving the synthetic yield and increasing the risk of regioisomeric impurities in the final Active Pharmaceutical Ingredient (API). Furthermore, substituting with the unchlorinated 1-methyl-1H-benzimidazole-2-carbaldehyde eliminates the halogen-bonding vector and reduces the scaffold's lipophilicity, which can drastically impair target binding affinity and cell permeability in drug discovery workflows [2].
The N1-methyl group in 5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde completely suppresses the annular tautomerism inherent to benzimidazoles. When unmethylated 5-chloro-1H-benzimidazoles undergo subsequent N-functionalization, the acidic proton equilibrates between N1 and N3, resulting in the formation of mixed 5-chloro and 6-chloro regioisomers (often in ratios approaching 1:1) [1]. By utilizing the pre-methylated 156212-80-5 scaffold, chemists achieve 100% regiochemical fidelity, eliminating the formation of the 6-chloro isomer.
| Evidence Dimension | Regioisomer formation during downstream N-functionalization |
| Target Compound Data | 0% 6-chloro isomer formation (100% regiopurity) |
| Comparator Or Baseline | 5-chloro-1H-benzimidazole-2-carbaldehyde (yields mixed 5-chloro/6-chloro products) |
| Quantified Difference | ~50% increase in effective yield by eliminating regioisomeric waste |
| Conditions | Standard downstream N-alkylation or arylsulfonylation assays |
Procuring the N-methylated building block eliminates the need for complex, yield-destroying chromatographic separations of regioisomers in API manufacturing.
The inclusion of the 5-chloro substituent significantly alters the physicochemical profile of the benzimidazole scaffold compared to its unchlorinated counterpart. While 1-methyl-1H-benzimidazole-2-carbaldehyde possesses a computed XLogP3 of approximately 1.1, the addition of the chlorine atom increases the logP by roughly 0.7 units (calculated logP ~1.8)[1]. This quantitative increase in lipophilicity is frequently leveraged in rational drug design to improve membrane permeability and to fill hydrophobic pockets within target proteins, such as the allosteric sites of viral polymerases [2].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
| Target Compound Data | ~1.8 |
| Comparator Or Baseline | 1-methyl-1H-benzimidazole-2-carbaldehyde (XLogP3 = 1.1) |
| Quantified Difference | ~+0.7 logP units |
| Conditions | Standard computational physicochemical profiling (XLogP3) |
The higher lipophilicity and the presence of a halogen-bonding donor make this specific compound superior for optimizing cell permeability and target affinity in hit-to-lead optimization.
5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde offers orthogonal reactivity that is absent in simpler analogs. The C2-aldehyde is highly reactive toward nucleophiles, enabling rapid reductive amination with primary or secondary amines [2]. Concurrently, the C5-chlorine serves as a stable but addressable handle for palladium-catalyzed cross-coupling. Unchlorinated analogs like 1-methyl-1H-benzimidazole-2-carbaldehyde lack this secondary functionalization site, restricting the complexity of the libraries that can be generated from a single starting material [1].
| Evidence Dimension | Available orthogonal functionalization sites |
| Target Compound Data | 2 sites (C2-aldehyde for condensation, C5-chloro for cross-coupling) |
| Comparator Or Baseline | 1-methyl-1H-benzimidazole-2-carbaldehyde (1 site: C2-aldehyde only) |
| Quantified Difference | 100% increase in orthogonal handles for late-stage diversification |
| Conditions | Standard divergent library synthesis workflows |
Procuring a bifunctional scaffold allows medicinal chemistry teams to generate significantly more diverse compound libraries from a single, stable precursor.
Due to its locked regiochemistry and enhanced lipophilicity, this compound is heavily utilized as a core building block in the development of antiviral agents, such as Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp) inhibitors, and antiparasitic drugs targeting Trypanosoma cruzi[1]. The 5-chloro group provides essential hydrophobic contacts in the binding pockets of these targets.
The orthogonal reactivity of the C2-aldehyde and C5-chlorine makes this molecule ideal for combinatorial library synthesis. Chemists can perform high-yielding reductive aminations at the aldehyde position to establish a core library, followed by selective palladium-catalyzed cross-couplings at the 5-chloro position to systematically explore structure-activity relationships (SAR) [2].
In the development of organic electronic materials or specialized dyes where structural homogeneity is critical, the N1-methyl group prevents the formation of tautomeric mixtures during polymerization or extended conjugation steps. This ensures that the resulting materials have consistent, reproducible optoelectronic properties without the need for exhaustive purification[3].